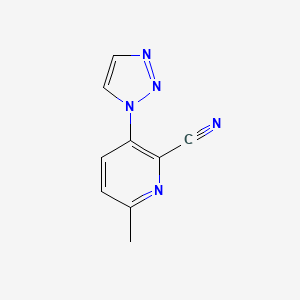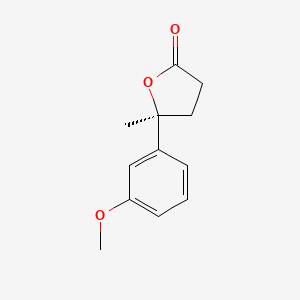
(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a methoxyphenyl group and a suitable leaving group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.
(5S)-3-[(13S)-8,13-Dihydroxy-14-(2-{[(2S)-2-hydroxy-5-(4…: Another compound with a similar backbone but different functional groups.
Uniqueness
(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is unique due to its specific combination of a methoxyphenyl group and a methyloxolanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918831-62-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5S)-5-(3-methoxyphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-12(7-6-11(13)15-12)9-4-3-5-10(8-9)14-2/h3-5,8H,6-7H2,1-2H3/t12-/m0/s1 |
InChI Key |
FJYICWLEFCBPDZ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


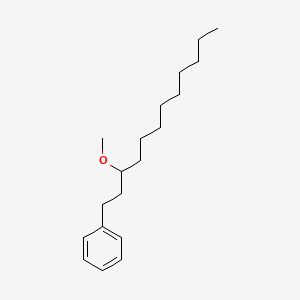
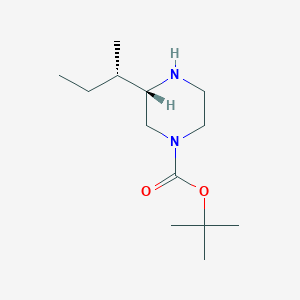
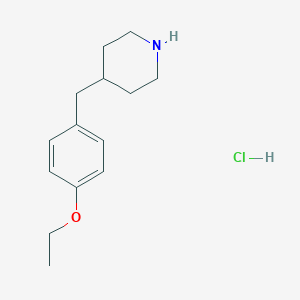
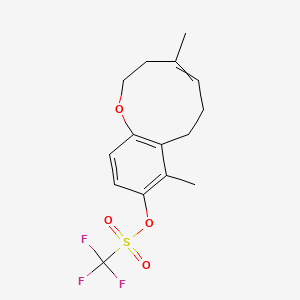
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
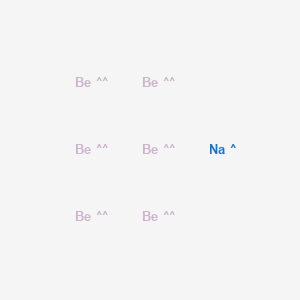
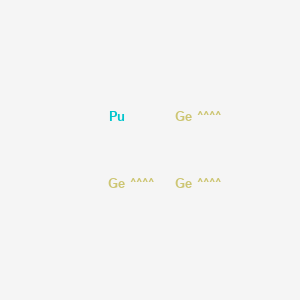
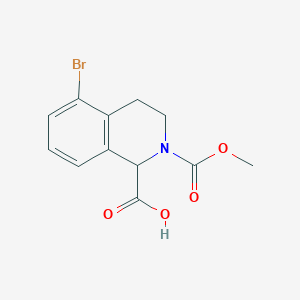
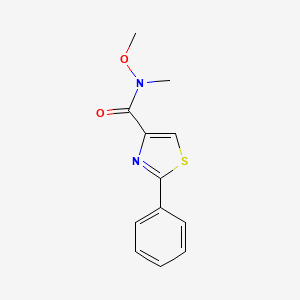
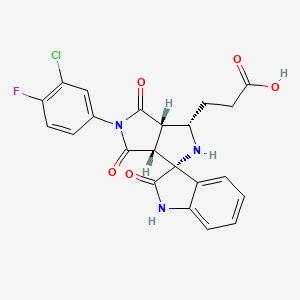
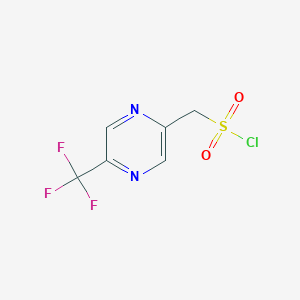
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
